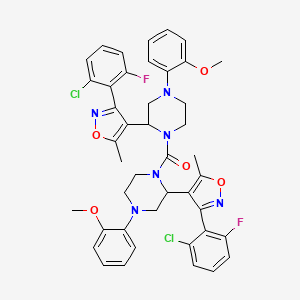
Bis(2-(3-(2-chloro-6-fluorophenyl)-5-methylisoxazol-4-yl)-4-(2-methoxyphenyl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-(3-(2-chloro-6-fluorophenyl)-5-methylisoxazol-4-yl)-4-(2-methoxyphenyl)piperazin-1-yl)methanone is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. The compound features a unique structure that includes a piperazine ring, isoxazole moieties, and halogenated phenyl groups, making it an interesting subject for scientific research.
Preparation Methods
The synthesis of Bis(2-(3-(2-chloro-6-fluorophenyl)-5-methylisoxazol-4-yl)-4-(2-methoxyphenyl)piperazin-1-yl)methanone typically involves multiple steps, including the formation of the isoxazole ring, halogenation of the phenyl groups, and coupling reactions to assemble the final structure. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Halogenated phenyl groups can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Bis(2-(3-(2-chloro-6-fluorophenyl)-5-methylisoxazol-4-yl)-4-(2-methoxyphenyl)piperazin-1-yl)methanone has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe to study various biological processes.
Medicine: Research may explore its potential as a therapeutic agent for treating certain diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Bis(2-(3-(2-chloro-6-fluorophenyl)-5-methylisoxazol-4-yl)-4-(2-methoxyphenyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
When compared to similar compounds, Bis(2-(3-(2-chloro-6-fluorophenyl)-5-methylisoxazol-4-yl)-4-(2-methoxyphenyl)piperazin-1-yl)methanone stands out due to its unique combination of functional groups and structural features. Similar compounds may include other piperazine derivatives, isoxazole-containing molecules, and halogenated phenyl compounds. Each of these compounds may have distinct properties and applications, but the specific combination of features in this compound makes it particularly interesting for research and development.
Properties
Molecular Formula |
C43H40Cl2F2N6O5 |
|---|---|
Molecular Weight |
829.7 g/mol |
IUPAC Name |
bis[2-[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]-4-(2-methoxyphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C43H40Cl2F2N6O5/c1-25-37(41(48-57-25)39-27(44)11-9-13-29(39)46)33-23-50(31-15-5-7-17-35(31)55-3)19-21-52(33)43(54)53-22-20-51(32-16-6-8-18-36(32)56-4)24-34(53)38-26(2)58-49-42(38)40-28(45)12-10-14-30(40)47/h5-18,33-34H,19-24H2,1-4H3 |
InChI Key |
RRYUUNOKOALCEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C3CN(CCN3C(=O)N4CCN(CC4C5=C(ON=C5C6=C(C=CC=C6Cl)F)C)C7=CC=CC=C7OC)C8=CC=CC=C8OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















